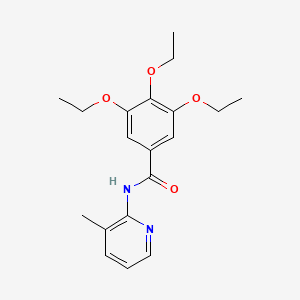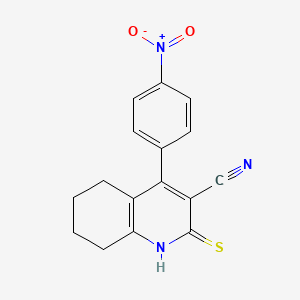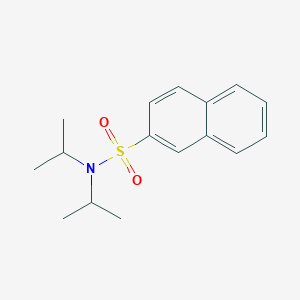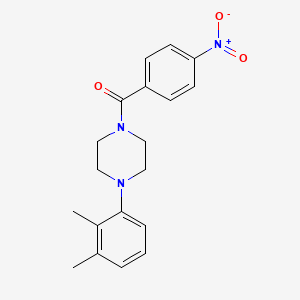![molecular formula C13H16N2O5S B5863489 N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine](/img/structure/B5863489.png)
N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine, also known as NBQX, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. NBQX belongs to the class of compounds known as competitive AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor antagonists, which have been shown to have neuroprotective effects and potential in treating neurological disorders.
Mecanismo De Acción
N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine acts as a competitive antagonist of the AMPA receptor, which is a type of glutamate receptor involved in excitatory neurotransmission. By binding to the receptor site, this compound blocks the binding of glutamate and prevents the influx of calcium ions, which can lead to neuronal damage.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of effects on the brain and nervous system. It has been shown to reduce neuronal damage and improve cognitive function in animal models of stroke and traumatic brain injury. This compound has also been shown to have anticonvulsant effects and reduce seizure activity in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine in lab experiments is its specificity for the AMPA receptor, which allows for targeted manipulation of excitatory neurotransmission. However, this compound has a relatively short half-life and may require repeated administration in experiments. Additionally, this compound can have off-target effects on other glutamate receptor subtypes, which may complicate interpretation of results.
Direcciones Futuras
There are several potential future directions for research on N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine. One area of interest is in the development of more potent and selective AMPA receptor antagonists for clinical use. Additionally, further studies are needed to fully understand the mechanisms underlying this compound's neuroprotective effects and to explore its potential in treating a wider range of neurological disorders. Finally, there is potential for the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Métodos De Síntesis
N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine can be synthesized through a multistep process starting with 4-fluorobenzoic acid. The process involves several chemical reactions, including the formation of an amide bond and the introduction of a sulfonyl group. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine has been widely studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and traumatic brain injury. It has been shown to have neuroprotective effects by blocking the overactivation of AMPA receptors, which can lead to excitotoxicity and neuronal damage.
Propiedades
IUPAC Name |
2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c16-12(17)9-14-13(18)10-3-5-11(6-4-10)21(19,20)15-7-1-2-8-15/h3-6H,1-2,7-9H2,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKNFLDZFMVGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5863424.png)


![2-[2-amino-5-(1-piperidinyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5863442.png)
![2-(3,4-dimethylphenoxy)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5863446.png)

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5863468.png)



![2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5863496.png)
![2-chloro-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5863499.png)
